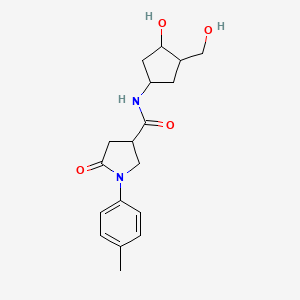![molecular formula C15H13BrO2S B2978200 3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone CAS No. 882748-46-1](/img/structure/B2978200.png)
3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone” is a chemical compound with the molecular formula C15H13BrO2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C15H13BrO2S . The molecular weight of this compound is 349.292 .Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the resolution of a nonsteroidal antiandrogen, highlighting chromatographic separation and asymmetric synthesis techniques involving precursor thioethers, establishing the potency of enantiomers based on their absolute configuration (H. Tucker & G. Chesterson, 1988).
- Bromophenol derivatives were isolated from the red alga Rhodomela confervoides, including various structurally elucidated compounds using comprehensive spectroscopic methods. These compounds showed inactivity against human cancer cell lines and microorganisms, suggesting specificity in their bioactivity (Jielu Zhao et al., 2004).
Chemical Reactions and Applications
- Indium-mediated allylation of aldehydes, ketones, and sulfonimines with 2-(alkoxy)allyl bromides was studied, demonstrating the production of homoallylic alcohols and sulfonamines in good yields. This method facilitates the transformation of products into β-hydroxy ketones, esters, substituted dihydropyrans, and protected β-amino acids (Heemal H. Dhanjee & Thomas G Minehan, 2010).
- The synthesis of sulfonated poly(arylene ether sulfone)s with hydrophobic components of varying sizes was explored for their potential in fuel cell applications, showcasing the impact of the hydrophobic component on the properties of these materials (Byungchan Bae, K. Miyatake, & Masahiro Watanabe, 2009).
Potential Antimicrobial Agents
- Research into substituted phenyl azetidines aimed at developing potential antimicrobial agents involved the synthesis and characterization of various compounds, indicating a methodological approach to exploring their biological activities (K. DORASWAMY K. DORASWAMY & P. Ramana, 2013).
properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2S/c16-12-3-7-14(8-4-12)19-10-9-15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRQCXFHCLCIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)
![4-oxo-1-propyl-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2978118.png)


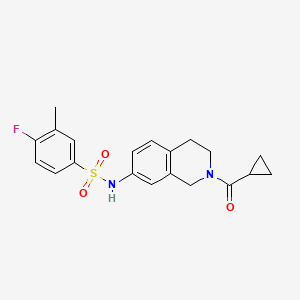

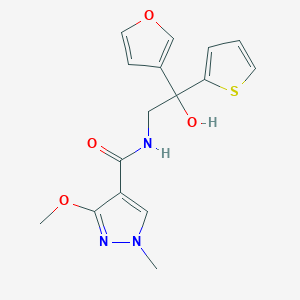
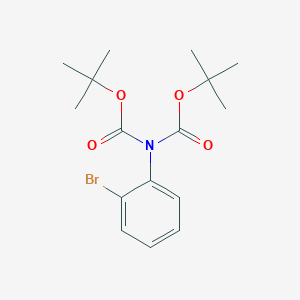
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2978133.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea](/img/structure/B2978134.png)
![4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione](/img/structure/B2978135.png)
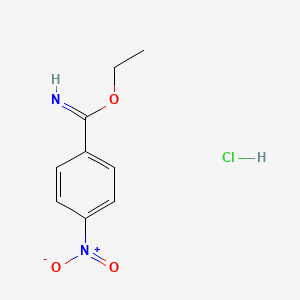
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2978139.png)
